Diethyl 2-oxohexane-1,6-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxohexane-1,6-dicarboxylate can be synthesized through various synthetic routes. One common method involves the esterification of hexanedioic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxohexane-1,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields hydroxyl derivatives.
Substitution: Forms substituted esters or amides.
Scientific Research Applications
Diethyl 2-oxohexane-1,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl 2-oxohexane-1,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxopentanedioate: Similar structure but with one less carbon atom in the chain.
Diethyl 2-oxobutanedioate: Another similar compound with two fewer carbon atoms.
Uniqueness
Diethyl 2-oxohexane-1,6-dicarboxylate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specialized applications where other compounds may not be suitable .
Properties
IUPAC Name |
diethyl 2-oxohexanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)7-5-6-8(11)10(13)15-4-2/h3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVGRBPVQKHQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10448838 |
Source
|
Record name | Hexanedioic acid, 2-oxo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99683-30-4 |
Source
|
Record name | Hexanedioic acid, 2-oxo-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10448838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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